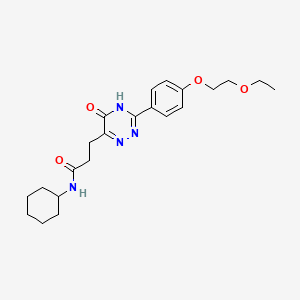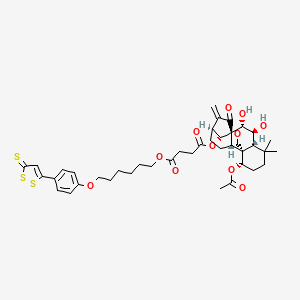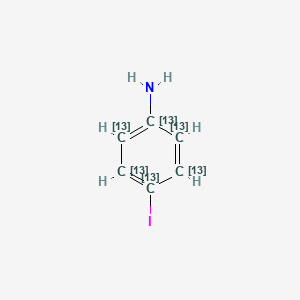
L-Histidine-13C6,15N3,d5 (hydrochloride hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) is a specially labeled form of L-Histidine, an essential amino acid. This compound is labeled with carbon-13, deuterium, and nitrogen-15 isotopes, making it valuable for various scientific research applications. It is primarily used in studies involving metabolic pathways, protein synthesis, and molecular dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) involves the incorporation of stable isotopes into the L-Histidine molecule. The process typically starts with the precursor molecules labeled with the desired isotopes. These precursors undergo a series of chemical reactions, including amidation, cyclization, and hydrolysis, to form the final product. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of isotopes at the correct positions.
Industrial Production Methods
Industrial production of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and advanced purification techniques to achieve high yields and purity. The production is carefully monitored to maintain the isotopic enrichment and chemical integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) can undergo various chemical reactions, including:
Oxidation: The imidazole ring in L-Histidine can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can produce various L-Histidine analogs.
Wissenschaftliche Forschungsanwendungen
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of histidine-containing compounds.
Industry: Employed in the production of labeled peptides and proteins for research and diagnostic purposes.
Wirkmechanismus
The mechanism of action of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) involves its incorporation into biological systems where it participates in various metabolic processes. The labeled isotopes allow researchers to track its movement and interactions within cells. It targets specific enzymes and pathways involved in protein synthesis and metabolism, providing insights into their functions and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Histidine-13C6,15N3: Labeled with carbon-13 and nitrogen-15 isotopes.
L-Histidine-15N3: Labeled with nitrogen-15 isotopes.
L-Histidine-13C6: Labeled with carbon-13 isotopes.
Uniqueness
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) is unique due to its multiple isotopic labels, which provide a more comprehensive tool for studying complex biological systems. The combination of carbon-13, deuterium, and nitrogen-15 labels allows for detailed analysis of metabolic pathways and molecular interactions, making it a valuable compound in advanced research applications.
Eigenschaften
Molekularformel |
C6H12ClN3O3 |
|---|---|
Molekulargewicht |
223.60 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,4-dideuterio-(2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1+1D2,2+1D,3+1D,4+1,5+1D,6+1,7+1,8+1,9+1;; |
InChI-Schlüssel |
CMXXUDSWGMGYLZ-BSOGWJBHSA-N |
Isomerische SMILES |
[2H][13C]1=[13C]([15NH][13C](=[15N]1)[2H])[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2].O.Cl |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


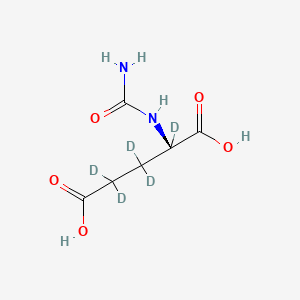
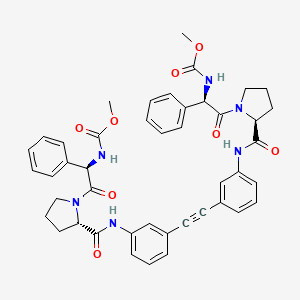
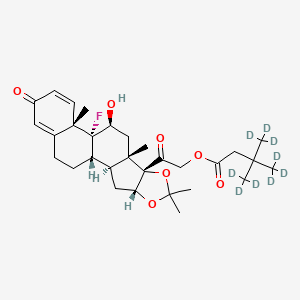
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)


